REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([OH:3])=O.[CH:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:15])[CH3:14].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[CH:13]([N:16]1[CH2:21][CH2:20][N:19]([C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=2)=[O:3])[CH2:18][CH2:17]1)([CH3:15])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
213 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
TEA
|
Quantity
|
0.202 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.104 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at RT for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of water
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with DCM (2×)
|
Type
|
WASH
|
Details
|
The combined organic portions are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is dried in vacuo at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |